molecular formula C23H24F3N3O B2371408 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine CAS No. 1096446-00-2

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine

Cat. No.: B2371408
CAS No.: 1096446-00-2
M. Wt: 415.46
InChI Key: LISDNWVPJBZAES-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine is a member of piperidines.

Scientific Research Applications

PET Imaging and CB1 Receptors

The compound has been utilized in the synthesis of PET imaging agents for CB1 receptors. For instance, [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide was developed as a potential imaging agent for CB1 receptors using PET technology. This development demonstrates the compound's significance in neuroimaging and brain research (Kumar et al., 2004).

Radioligands for CB1 Receptor Imaging

Similarly, radioligands like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) have been synthesized. These compounds are potential tracers for studying CB1 cannabinoid receptors in the animal brain via positron emission tomography, highlighting the relevance of this chemical structure in neuropharmacological research (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antifungal Properties

Research on pyrazolines, including those with the 4-methoxyphenyl moiety, has revealed their potential in antimicrobial and antifungal applications. For instance, various pyrazoline derivatives have shown significant inhibitory effects against gram-positive bacteria and fungi, indicating their therapeutic potential in treating infections (Prakash et al., 2011).

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O/c1-30-20-7-5-17(6-8-20)21-14-22(28-27-21)18-9-11-29(12-10-18)15-16-3-2-4-19(13-16)23(24,25)26/h2-8,13-14,18H,9-12,15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDNWVPJBZAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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